molecular formula C22H16ClF3N4O3S B2367815 N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea CAS No. 343375-06-4

N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea

Cat. No.: B2367815
CAS No.: 343375-06-4
M. Wt: 508.9
InChI Key: YVALVCYGTFMAQA-UHFFFAOYSA-N
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Description

N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea is a useful research compound. Its molecular formula is C22H16ClF3N4O3S and its molecular weight is 508.9. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Biological Activities

The compound exhibits crystal structure characteristics suitable for specific molecular interactions. It crystallizes in the monoclinic system and demonstrates definite herbicidal activity, indicating its potential use in agricultural chemistry and molecular engineering (Yan et al., 2008).

Catalytic and Reactivity Properties

Transition metal complexes involving similar thiourea derivatives have been synthesized, indicating the potential of these compounds to act as ligands in coordination chemistry. These complexes exhibit a broad spectrum of biological activities, including analgesic, bactericidal, and fungicidal properties. They have been noted to enhance activity when complexed with certain transition metals, suggesting their use in the development of new materials and biologically active compounds (Mohd. Shadab & M. Aslam, 2014).

Enhanced Biological Activity

Charged thiourea derivatives have been reported to exhibit significantly higher activity in certain reactions compared to uncharged analogs. The introduction of positively charged centers in these molecules opens new avenues in the design of organocatalysts, presenting a potential application in chemical synthesis and pharmaceuticals (Yang Fan et al., 2018).

Enzyme Inhibition and Sensing Applications

Unsymmetrical thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for toxic metals like mercury. Their simple structure, combined with significant biological activity, marks their importance in medicinal chemistry and environmental monitoring (F. Rahman et al., 2021).

Properties

IUPAC Name

1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2-cyano-4,5-dimethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N4O3S/c1-31-18-6-12(10-27)17(9-19(18)32-2)30-21(34)29-14-4-3-5-15(8-14)33-20-16(23)7-13(11-28-20)22(24,25)26/h3-9,11H,1-2H3,(H2,29,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVALVCYGTFMAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=S)NC2=CC(=CC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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